N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide
Description
Contextual Background of N-Hydroxycarbamimidoyl-Containing Compounds in Medicinal Chemistry
The N-hydroxycarbamimidoyl functional group, commonly known as an amidoxime (B1450833), is a cornerstone in drug design and development. nih.govingentaconnect.comresearchgate.net Compounds featuring this moiety are recognized for their chemical versatility and diverse biological activities. nih.gov Amidoximes serve as crucial intermediates in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. ingentaconnect.com
From a therapeutic standpoint, the amidoxime group is particularly significant for its role as a prodrug. researchgate.net Amidoximes can be metabolized in the body to the corresponding amidines, a class of compounds known for potent antimicrobial activities. nih.gov This bioactivation strategy is a key approach to improving the pharmacokinetic properties of a drug. Furthermore, the amidoxime moiety is a well-established nitric oxide (NO) donor. nih.govnih.gov The enzymatic release of NO, a critical signaling molecule in various physiological processes, allows these compounds to exhibit effects such as vasodilation and platelet aggregation inhibition. nih.govnih.gov The broad spectrum of biological activities reported for amidoxime-containing molecules includes antibacterial, antifungal, antineoplastic, anti-inflammatory, and antihypertensive effects, making them a highly attractive focus for medicinal chemists. nih.govingentaconnect.com
Rationale for Investigating N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide
The specific investigation into this compound is predicated on the strategic combination of the amidoxime group with the N-phenylacetamide scaffold. The N-phenylacetamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds explored for a wide array of therapeutic applications, including anticancer, antibacterial, and enzyme-inhibiting agents. nih.govmdpi.comnih.gov
The rationale for designing this particular molecule is twofold. Firstly, it explores the potential of the compound to act as a prodrug, where the amidoxime group is intended to be converted in vivo to a biologically active amidine. Secondly, the molecule as a whole may possess intrinsic biological activity. By incorporating the N-hydroxycarbamimidoyl group onto the N-phenylacetamide framework, researchers aim to create a novel chemical entity that could exhibit unique or enhanced therapeutic properties, potentially as an enzyme inhibitor or an antimicrobial agent, leveraging the established biological relevance of both of its constituent parts.
Overview of Current Research Landscape Pertaining to this compound and Related Analogues
While extensive research dedicated exclusively to this compound is not widely published, the research landscape for its related analogues is both broad and active. Studies on various derivatives of the N-phenylacetamide scaffold reveal a significant interest in their therapeutic potential across different disease areas.
Research has demonstrated that N-phenylacetamide derivatives can be potent biological agents. For instance, a series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety has been synthesized and evaluated for antibacterial activity against several plant pathogenic bacteria, with some compounds showing superior efficacy compared to existing commercial bactericides. mdpi.comnih.gov Other studies have focused on developing N-phenylacetamide-based compounds as antifungal agents and have identified molecules with excellent activity compared to standard drugs like Miconazole. rsc.org
In the field of oncology, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and shown to possess significant cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov Furthermore, the N-phenylacetamide scaffold has been utilized in the design of enzyme inhibitors. Conjugates of N-phenylacetamide have been investigated as inhibitors of human carbonic anhydrase isoforms, which are implicated in several diseases. nih.gov This diverse body of research underscores the therapeutic promise of the N-phenylacetamide core structure and provides a strong foundation for the continued investigation of analogues like this compound.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6577-60-2 |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.21 g/mol |
| IUPAC Name | N-{4-[(E)-amino(hydroxyimino)methyl]phenyl}acetamide |
Table 2: Biological Activities of N-Phenylacetamide Analogues
| Compound Class | Biological Activity | Key Findings |
| N-phenylacetamide-thiazole derivatives | Antibacterial | Effective against plant pathogenic bacteria like Xanthomonas oryzae. mdpi.comnih.gov |
| N-phenylacetamide-1,2,3-triazole derivatives | Antifungal | Showed excellent activity against several fungal strains, comparable to Miconazole. rsc.org |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer | Demonstrated potent cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov |
| N-phenylacetamide-isatin-sulfonamide conjugates | Enzyme Inhibition | Acted as potent inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov |
Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(N'-hydroxycarbamimidoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(10)12-14/h2-5,14H,1H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOXQDDYEWGWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 N Hydroxycarbamimidoyl Phenyl Acetamide
Strategies for the Synthesis of N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide and its Precursors
The construction of this compound is typically achieved through a multi-step process, beginning with readily available acetamide (B32628) and phenyl precursors and culminating in the installation of the characteristic N-hydroxycarbamimidoyl group.
Multi-Step Organic Synthetic Routes Utilizing Acetamide and Phenyl Moieties
A common synthetic pathway to this compound commences with the synthesis of its nitrile precursor, N-(4-cyanophenyl)acetamide. This intermediate can be prepared through a sequence of reactions starting from aniline.
A plausible synthetic route is as follows:
Acetylation of Aniline: Aniline is first acetylated to form acetanilide (B955) (N-phenylacetamide). This is a standard procedure often carried out using acetic anhydride (B1165640) in the presence of a base like sodium acetate (B1210297) or in acidic conditions. libretexts.orgyoutube.comyoutube.com This step serves to protect the amino group for subsequent reactions.
Electrophilic Aromatic Substitution (Nitration): The acetanilide is then subjected to nitration. The acetamido group is an ortho-, para-directing activator, leading to the formation of 4-nitroacetanilide as the major product. wvu.edu
Reduction of the Nitro Group: The nitro group of 4-nitroacetanilide is subsequently reduced to an amino group to yield N-(4-aminophenyl)acetamide.
Sandmeyer Reaction: The amino group of N-(4-aminophenyl)acetamide can be converted to a cyano group via the Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) cyanide salt. This sequence yields the key intermediate, N-(4-cyanophenyl)acetamide.
An alternative and more direct approach involves the acetylation of 4-cyanoaniline. 4-Cyanoaniline is commercially available and can be synthesized from 4-aminobenzonitrile. innovassynth.comsigmaaldrich.com The acetylation can be achieved using reagents like acetyl chloride or acetic anhydride. nih.gov
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| Aniline | C6H5NH2 | Starting material |
| Acetanilide | C6H5NHCOCH3 | Protected intermediate |
| 4-Nitroacetanilide | O2NC6H4NHCOCH3 | Nitrated intermediate |
| N-(4-Aminophenyl)acetamide | H2NC6H4NHCOCH3 | Reduced intermediate |
| 4-Cyanoaniline | H2NC6H4CN | Alternative starting material |
| N-(4-Cyanophenyl)acetamide | NC-C6H4-NHCOCH3 | Direct precursor to the final product |
Key Reactions for Installing the N-Hydroxycarbamimidoyl Group (e.g., Reactions with Hydroxylamine)
The final and crucial step in the synthesis is the conversion of the nitrile group in N-(4-cyanophenyl)acetamide to the N-hydroxycarbamimidoyl group (also known as an amidoxime (B1450833) or N'-hydroxyamidine). This transformation is most commonly achieved by reacting the nitrile with hydroxylamine (B1172632) (NH2OH). nih.gov
The reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like aqueous ethanol. nih.gov The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
The general reaction is as follows: R-C≡N + NH2OH·HCl + Base → R-C(=NOH)NH2 + Base·HCl
This reaction provides a direct and efficient method for the installation of the N-hydroxycarbamimidoyl functionality.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound, particularly the final step involving hydroxylamine, can be influenced by several factors. Optimization of these conditions is crucial for maximizing the yield and purity of the product.
Key parameters for optimization include:
Base: The choice and stoichiometry of the base are critical. Common bases include sodium carbonate, sodium bicarbonate, and organic amines like triethylamine. The amount of base should be sufficient to neutralize the hydrochloric acid and facilitate the reaction.
Solvent: A mixture of an alcohol (e.g., ethanol, methanol) and water is often used to ensure the solubility of both the nitrile precursor and the hydroxylamine salt.
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to accelerate the reaction rate.
Reaction Time: The duration of the reaction needs to be monitored to ensure complete conversion of the nitrile without significant decomposition of the product.
Studies on the synthesis of various amidoximes have shown that careful control of these parameters can significantly improve yields. For instance, in the synthesis of (Z)-N-[2-(N′-Hydroxycarbamimidoyl)phenyl]acetamide, a related compound, the reaction was carried out by refluxing equimolar amounts of the corresponding nitrile and hydroxylamine hydrochloride with sodium carbonate in a methanol-water mixture for 2 hours. nih.gov
| Parameter | Conditions to Consider | Potential Impact on Yield |
|---|---|---|
| Base | Type (e.g., Na2CO3, Et3N), Stoichiometry | Affects rate and completeness of reaction |
| Solvent | Polar protic (e.g., EtOH/H2O), Aprotic | Influences solubility of reactants and reaction rate |
| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rate |
| Reaction Time | Hours to days | Needs to be sufficient for completion without product degradation |
Derivatization and Analogue Synthesis Based on the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially altered properties.
Modifications of the Phenyl Ring and Acetamide Moiety
Phenyl Ring Modifications:
Electron-withdrawing and electron-donating groups: The introduction of electron-withdrawing groups (e.g., nitro, cyano, halo) or electron-donating groups (e.g., alkyl, alkoxy) on the phenyl ring can alter the reactivity and properties of the final compound. mdpi.comworldscientific.com For example, in a study on N-phenylacetamide derivatives, the presence of different substituents on the phenyl ring was shown to significantly affect their biological activity. mdpi.com
Acetamide Moiety Modifications:
The acetamide moiety also provides opportunities for derivatization.
N-Alkylation/Arylation: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or aryl groups. This can be achieved by reacting the corresponding amine with an appropriate acylating agent.
Modification of the Acetyl Group: The methyl group of the acetamide can be replaced with other alkyl or aryl groups. This would involve using different acylating agents during the synthesis of the N-phenylacetamide precursor. For instance, using propionyl chloride instead of acetyl chloride would result in a propanamide derivative. mdpi.com
Chemical Transformations of the N-Hydroxycarbamimidoyl Group
The N-hydroxycarbamimidoyl group is a versatile functional group that can undergo various chemical transformations, leading to a wide array of heterocyclic compounds and other derivatives.
Cyclization Reactions: Amidoximes are well-known precursors for the synthesis of various five-membered heterocycles. For example, they can be cyclized to form 1,2,4-oxadiazoles by reacting with carboxylic acids or their derivatives. researchgate.net This transformation typically involves an initial acylation of the hydroxylamine oxygen followed by intramolecular cyclization with the elimination of water.
Reduction: The N-hydroxycarbamimidoyl group can be reduced to an amidine group. This transformation can be achieved using various reducing agents.
Esterification: The hydroxyl group of the N-hydroxycarbamimidoyl moiety can be esterified by reaction with acylating agents, such as acid chlorides or anhydrides, under appropriate conditions. masterorganicchemistry.comrsc.orgorganic-chemistry.orgyoutube.comyoutube.com This leads to the formation of O-acyl amidoximes.
These transformations highlight the utility of this compound as a versatile building block for the synthesis of more complex molecules.
Advanced Spectroscopic and Structural Characterization Methods for this compound Analogues
The comprehensive characterization of this compound and its analogues relies on a suite of advanced analytical techniques. These methods are indispensable for confirming the chemical identity, elucidating the precise molecular structure, and understanding the arrangement of atoms in three-dimensional space. Spectroscopic and crystallographic analyses provide unequivocal evidence for the successful synthesis of the target molecule and offer deep insights into its chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. In the analysis of this compound analogues, both ¹H and ¹³C NMR are employed to map out the connectivity of atoms.
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, number of neighboring protons, and the number of protons, respectively. For a compound like this compound, the spectrum is expected to show distinct signals for the aromatic protons, the acetamide group protons (both the methyl and the N-H proton), and the protons of the N-hydroxycarbamimidoyl group (N-H and O-H).
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic pattern for this substitution. thermofisher.com The acetamide methyl protons (CH₃) would present as a sharp singlet, while the amide proton (NH) often appears as a broader singlet. thermofisher.comnih.gov The exchangeable protons of the N-hydroxycarbamimidoyl group (-NH₂, -OH) may also appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Expected signals for this compound would include those for the carbonyl carbon of the acetamide group (typically in the 168-171 ppm range), the methyl carbon, the aromatic carbons, and the carbon of the carbamimidoyl group. nih.govrsc.orgnih.gov
Table 1: Representative ¹H NMR Spectral Data for Acetamide Analogues
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |
| N-(4-Hydroxyphenethyl)acetamide | DMSO-d₆ | 9.14 (1H, s, OH), 7.84 (1H, br, NH), 6.96 (2H, d, Ar-H), 6.66 (2H, d, Ar-H), 3.14–3.19 (2H, m, CH₂), 2.49–2.57 (2H, m, CH₂), 1.77 (3H, s, CH₃) | nih.gov |
| N-(4-hydroxyphenyl)acetamide | DMSO-d₆ | 9.58 (s, 1H), 9.02 (s, 1H), 7.25 – 7.23 (m, 1H), 7.18 – 7.14 (m, 1H), 7.68 – 7.65 (m, 1H), 1.97 (s, 3H) | rsc.org |
| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Not specified | 10.19 (s, 1H), 9.85 (s, 1H), 7.96 (m, 2H, Ar-H), 7.63 (d, J = 8.9 Hz, 2H, Ar-H), 7.54 (d, J = 8.9 Hz, 2H, Ar-H), 7.27 (d, J = 8.5 Hz, 2H, Ar-H), 7.24 (s, 1H, thiazole-H), 2.03 (s, 3H, CH₃) | nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes.
For this compound, the FTIR spectrum would display a series of characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: The amide N-H and the N-hydroxycarbamimidoyl N-H groups would exhibit stretching vibrations, typically in the range of 3200-3400 cm⁻¹. researchgate.netopenaccessjournals.com
O-H Stretching: The hydroxyl (-OH) group of the N-hydroxycarbamimidoyl moiety would show a broad absorption band, usually around 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. researchgate.net
C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) group stretch is a key diagnostic peak, typically found in the region of 1650-1680 cm⁻¹. researchgate.netopenaccessjournals.com
C=N Stretching: The imine (C=N) bond of the carbamimidoyl group would show a stretching vibration in the 1600-1650 cm⁻¹ range.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Acetamide Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretching | 3375 | researchgate.net |
| Amide C=O | Stretching | 1671 | researchgate.net |
| Aromatic C=C | Stretching | 1600 | researchgate.net |
| Aliphatic C-H | Stretching | 2850 | researchgate.net |
| Hydroxyl O-H | Stretching | ~3300-3500 | openaccessjournals.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₁N₃O₂, Molecular Weight: 193.21 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. chemicalbook.comsigmaaldrich.com
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) or a protonated/adducted species (e.g., [M+H]⁺) is detected. The fragmentation of this ion gives rise to smaller, charged fragments, and the pattern of these fragments is often unique to the molecule's structure.
Potential fragmentation pathways for this compound could include:
Cleavage of the amide bond, leading to fragments corresponding to the acetamide moiety and the 4-(N-hydroxycarbamimidoyl)aniline portion.
Loss of the hydroxyl group or water from the N-hydroxycarbamimidoyl functionality.
Fragmentation of the phenyl ring.
Analysis of these fragmentation patterns allows for the confirmation of the compound's proposed structure. nih.govsemanticscholar.org
Table 3: Mass Spectrometry Data for Related Acetamide Structures
| Compound | Ionization Method | Molecular Ion / Adduct (m/z) | Key Fragments (m/z) | Reference |
| N-(4-Hydroxyphenethyl)acetamide | FAB | 180 ([M+H]⁺) | Not specified | nih.gov |
| N-(4-Methoxyphenyl)-2-phenylacetamide | EIMS | 241 (M⁺) | 149, 123, 108, 91, 80 | semanticscholar.org |
| N-(4-chlorophenyl)-2-phenylacetamide | EIMS | 245 (M⁺) | 247, 153, 127, 118, 91 | semanticscholar.org |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of atoms.
This technique provides unambiguous data on bond lengths, bond angles, and torsion angles. eurjchem.com For this compound analogues, X-ray crystallography can confirm the molecular geometry, including the planarity of the phenyl ring and the conformation of the acetamide and N-hydroxycarbamimidoyl side chains.
Furthermore, the analysis reveals crucial information about intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. nih.gov The N-H and O-H groups in the molecule are potent hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the N-hydroxycarbamimidoyl group can act as hydrogen bond acceptors. These interactions play a critical role in the formation of supramolecular assemblies in the solid state. nih.govresearchgate.net
Table 4: Representative Crystal Structure Data for an Acetamide Analogue
| Parameter | N-(4-Hydroxyphenethyl)acetamide | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Unit Cell Dimensions | a = 9.9206 (13) Åb = 8.7861 (11) Åc = 11.4943 (16) Åβ = 102.9980 (10)° | nih.gov |
| Key Intermolecular Interactions | N–H···O and O–H···O hydrogen bonds | nih.govresearchgate.net |
| Resulting Motif | Formation of tetramers leading to a corrugated sheet structure. | nih.govresearchgate.net |
Elucidation of Biological Activity and Mechanism of Action for N 4 N Hydroxycarbamimidoyl Phenyl Acetamide
Identification and Validation of Biological Targets
The biological effects of N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide and its derivatives are rooted in their interactions with specific molecular targets. Extensive research has focused on identifying and validating these targets, primarily through enzyme inhibition studies, receptor binding assays, and investigation of their effects on inflammatory mediators.
Enzyme Inhibition Studies of this compound Analogues
Analogues of this compound, particularly those featuring the N-phenylacetamide core, have been shown to be potent inhibitors of several key enzyme families. These studies are crucial for understanding the compound's mechanism of action and for the development of more selective and potent derivatives.
PfATP4: A significant area of research has been the development of N-acetamide indole (B1671886) analogues as antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase, PfATP4. ozgene.commmv.org This enzyme is critical for maintaining low cytosolic Na+ concentration in the parasite. biorxiv.org Resistance selection studies coupled with whole-genome sequencing identified mutations in PfATP4 as the mechanism of resistance to these compounds. nih.gov Validation of PfATP4 as the direct target was confirmed by demonstrating that the N-acetamide indole analogues show reduced potency against parasites with these mutations and inhibit the enzyme's Na+-dependent ATPase activity. ozgene.commmv.orgnih.gov
Sirtuin 2 (SIRT2): N-phenylacetamide derivatives have been identified as potent and selective inhibitors of SIRT2, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacylase implicated in neurodegenerative diseases and cancer. nih.govmdpi.com Structure-activity relationship (SAR) studies on scaffolds like N-(3-(phenoxymethyl)phenyl)acetamide led to the discovery of inhibitors with nanomolar potency. nih.gov X-ray crystallography has revealed that these inhibitors function by inducing the formation of an enlarged hydrophobic pocket, mimicking the interactions of myristoylated-lysine substrates. epa.gov This unique binding mode contributes to their high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govepa.gov
γ-Secretase: While direct inhibition of γ-secretase by N-phenylacetamide analogues is not extensively documented, related research has focused on γ-secretase modulators (GSMs). Unlike inhibitors that block enzymatic activity and can interfere with crucial signaling pathways like Notch, GSMs allosterically modulate the enzyme. nih.govnih.gov This modulation shifts the cleavage of the amyloid precursor protein (APP) to produce shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while reducing the production of the aggregation-prone Aβ42. nih.gov The development of several distinct chemical classes of GSMs highlights a sophisticated approach to altering enzyme function without direct inhibition. nih.gov
Thrombin and Related Serine Proteases: The N-phenylacetamide scaffold has been utilized to develop inhibitors for serine proteases involved in the coagulation cascade. A series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives were designed as inhibitors of Factor VIIa (FVIIa), a critical serine protease in the extrinsic coagulation pathway. ijper.org Inhibition of FVIIa is a key strategy for developing novel anticoagulant agents. ijper.org The structural similarity among trypsin-like serine proteases, such as thrombin and Factor Xa, suggests that derivatives of this scaffold could have broader applications as anticoagulants. bohrium.com
MurE Ligases: Information regarding the inhibition of MurE ligases, which are essential enzymes in bacterial cell wall biosynthesis, by this compound or its direct analogues is not prominently featured in available research. However, the broader class of acetamide-containing compounds is frequently explored in antibacterial drug discovery, suggesting potential for future investigation against targets like MurE.
Understanding the kinetics and mechanism of enzyme inhibition is fundamental to drug design. Studies on various N-acetamide analogues have provided detailed insights into their interactions with target enzymes.
For instance, kinetic analyses of acetamide-sulfonamide conjugates as urease inhibitors have demonstrated both competitive and mixed modes of inhibition. nih.govmdpi.comnih.gov Lineweaver-Burk plots have been used to determine inhibition constants (Ki), providing a quantitative measure of inhibitor potency. mdpi.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing substrate binding. nih.gov In mixed-mode inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
The mechanism of SIRT2 inhibition by N-(3-(phenoxymethyl)phenyl)acetamide derivatives involves a unique, induced-fit model where the inhibitor binds to a "selectivity pocket" and mimics the binding of the natural acylated substrate. nih.govepa.gov This direct competition at the substrate-binding site is a hallmark of competitive inhibition. nih.gov
In the case of PfATP4, N-acetamide indole analogues act as direct inhibitors of the enzyme's ion-pumping function, which is consistent with on-target inhibition of Na+-dependent ATPase activity. ozgene.commmv.org For γ-secretase, the mechanism is not direct inhibition but rather allosteric modulation, where the compound binds to a site other than the active site to alter the enzyme's catalytic activity and substrate preference. nih.gov
Receptor Binding and Modulation by this compound Derivatives
While much of the research on N-phenylacetamide derivatives has centered on enzyme inhibition, some studies have explored their binding to other protein targets. An in silico study investigated the binding of N-(3-(carbamoylamino) phenyl) acetamide to the SARS-CoV-2 NSP13 helicase. mdpi.com The analysis identified a specific binding pocket and key interacting amino acid residues, including Lys-146 and Ser-229, suggesting that the compound could act as an inhibitor by occupying this crucial site. mdpi.com Such studies on binding affinity and interaction modeling are essential for designing novel ligands for a variety of protein receptors and enzymes. mdpi.com
Investigation of Interactions with Inflammatory Process Mediators
The N-phenylacetamide scaffold is famously represented by acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic. Research into novel analogues has focused on retaining these anti-inflammatory-related properties while mitigating side effects. nih.gov A series of N-(4-substituted phenyl)glycine derivatives, which incorporate the N-phenylacetamide structure, were synthesized and evaluated for anti-inflammatory activity using a carrageenan-induced rat paw edema model. Several of these compounds showed significant inhibition of edema, indicating a direct interaction with inflammatory pathways.
Furthermore, the biotransformation of N-(4-hydroxyphenyl)acetamide can be influenced by inflammatory mediators like peroxynitrite. The reaction between acetaminophen and the products of the peroxynitrite-CO2 system can lead to the formation of nitrated derivatives, demonstrating a chemical interaction between the drug scaffold and mediators of inflammatory stress.
Cellular Signaling Pathway Analysis Responsive to this compound Exposure
The interaction of N-phenylacetamide analogues with their molecular targets can trigger significant changes in cellular signaling pathways, leading to diverse cellular responses.
For example, N-phenyl-carboxamide derivatives designed as anticancer agents were shown to affect the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. A lead compound from this class significantly altered the gene expression of key pathway components like AKT, BAD, and PI3K itself.
In the context of cancer, SIRT2 inhibitors with an N-phenylacetamide scaffold have been shown to dose-dependently increase the acetylation of α-tubulin in non-small cell lung cancer cells. epa.gov Acetylation of tubulin is a key post-translational modification that affects microtubule stability and function. By inhibiting SIRT2's deacetylase activity, these compounds can alter the cytoskeleton, leading to the suppression of cell proliferation, migration, and invasion. epa.gov
Additionally, related N-hydroxybenzamide derivatives that act as histone deacetylase (HDAC) inhibitors have been found to potently induce cell-cycle arrest at the G2 phase in human colon carcinoma and lung cancer cell lines. By inhibiting HDACs, these compounds alter gene expression patterns that control cell cycle progression, leading to an anti-proliferative effect.
Potential Role as Nitric Oxide (NO) Donors for Specific Analogues
Research into the biological activities of this compound and its analogues has unveiled their potential as nitric oxide (NO) donors. This activity is primarily attributed to the N-hydroxyguanidine functional group, which can undergo oxidation by nitric oxide synthases (NOS) to produce NO. The following subsections detail the research findings regarding this class of compounds.
Mechanism of Nitric Oxide Formation
The capacity of N-aryl N'-hydroxyguanidines, the class of compounds to which this compound belongs, to act as NO donors is dependent on their interaction with nitric oxide synthase (NOS) enzymes. nih.gov The proposed mechanism involves the enzymatic oxidation of the N-hydroxyguanidine moiety. This reaction is analogous to the oxidation of the natural NOS substrate, Nω-hydroxy-L-arginine (NOHA). acs.orgnih.gov
The process is strictly dependent on the presence of NOS, the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin, and molecular oxygen. nih.gov The oxidation of the N-aryl N'-hydroxyguanidine by NOS results in the formation of nitric oxide and the corresponding urea (B33335) derivative in a 1:1 molar ratio. nih.govnih.gov This enzymatic conversion is a key characteristic of these compounds as NO donors.
Structure-Activity Relationship Studies
Structure-activity relationship studies have been crucial in understanding the requirements for NO formation from N-aryl N'-hydroxyguanidine analogues. Two primary structural features have been identified as critical for this biological activity:
Monosubstituted N-hydroxyguanidine Function: The presence of a monosubstituted N-hydroxyguanidine group is essential for NO production. Disubstituted N-hydroxyguanidines, as well as related structures like amidoximes, ketoximes, and aldoximes, have been found to be inactive as NO donors in this context. nih.gov
N-Phenyl Ring Substitution: The nature and position of the substituent on the N-phenyl ring significantly influence the compound's ability to act as a NOS substrate. A relatively small, non-electron-withdrawing substituent at the para position of the phenyl ring is favorable for interaction with a hydrophobic cavity near the NOS catalytic site. nih.gov
Several N-aryl N'-hydroxyguanidines with small, electron-donating para substituents such as H, F, Cl, CH₃, OH, OCH₃, and NH₂ have demonstrated the ability to produce NO at rates ranging from 8% to 41% of that observed with the natural substrate, NOHA. nih.gov
Research Findings on N-Aryl N'-Hydroxyguanidine Analogues
While specific data on the NO-releasing capacity of this compound is not extensively detailed in the reviewed literature, studies on analogous compounds provide valuable insights into the potential of this chemical class. The table below summarizes key findings from research on various N-aryl N'-hydroxyguanidine analogues.
| Analogue | Key Findings | Reference |
|---|---|---|
| N-para-fluorophenyl N'-hydroxyguanidine | The k(cat) value for NOS II-catalyzed oxidation was 80% of that for NOHA, with a k(cat)/K(m) value only 9-fold lower than NOHA. | nih.gov |
| N-(3-thienyl) N'-hydroxyguanidine | Exhibited a K(m) value of 25 microM for NOS II-catalyzed oxidation, which is nearly identical to that of NOHA. | nih.gov |
| N-(para-hydroxyphenyl) N'-hydroxyguanidine | Identified as one of the best substrates for NOS I among the studied series. | nih.gov |
| N-(meta-aminophenyl) N'-hydroxyguanidine | Showed to be one of the best substrates for NOS III in the series of compounds tested. | nih.gov |
| N-(para-chlorophenyl) N'-hydroxyguanidine | Demonstrated selectivity as a substrate for NOS II. The V(m) for NO formation was approximately 4-fold lower than that of NOHA. | nih.govnih.gov |
| N-(para-methylphenyl) N'-hydroxyguanidine | Also found to be a selective substrate for NOS II. | nih.gov |
These findings underscore the potential of N-aryl N'-hydroxyguanidines as a class of compounds capable of acting as NO donors through enzymatic activation by NOS. The acetamido group at the para position of this compound suggests it may also serve as a substrate for NOS, though further specific studies are required to elucidate its precise activity and selectivity.
Structure Activity Relationship Sar Studies and Lead Optimization for N 4 N Hydroxycarbamimidoyl Phenyl Acetamide Analogues
Systematic Exploration of Structural Variations and their Impact on Biological Activity
The biological activity of N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide analogues is profoundly influenced by structural modifications to the phenyl ring, the acetamide (B32628) group, and the critical N-hydroxycarbamimidoyl moiety. These components correspond to the typical pharmacophore model of HDAC inhibitors, which consists of a cap group (surface recognition moiety), a zinc-binding group (ZBG), and a linker that connects them. researchgate.net
Influence of Substituents on the Phenyl Ring and Acetamide Group on Target Interaction
Systematic modifications of the phenyl ring and the group attached to it have been a key strategy in optimizing the HDAC inhibitory activity of Belinostat analogues. In a notable study, a series of analogues were synthesized where the sulfonamide linker of Belinostat was replaced with an amide group, directly connecting a substituted phenyl ring to the core structure. This allowed for a focused investigation of the impact of substituents on the "cap" group. nih.gov
The unsubstituted phenyl-amide analogue showed moderate HDAC inhibition. However, the introduction of various substituents on this phenyl ring led to a wide range of potencies, highlighting the sensitivity of the enzyme's surface pocket to the nature and position of these groups. nih.gov
Key findings from SAR studies on the phenyl ring include:
Positional Importance: Ring substitution plays a pivotal role in modulating inhibitory activity. nih.gov
Electron-Donating Groups: The introduction of a strong electron-donating group, particularly at the 2-position of the phenyl ring, was found to significantly enhance inhibitory activity. For example, the 2-amino substituted analogue demonstrated a marked increase in potency. nih.gov
Halogen Substitution: The placement of halogen atoms (e.g., fluorine, chlorine, bromine) at various positions of the phenyl ring resulted in analogues with varying degrees of activity. While some halogenated compounds retained potent activity, no clear trend emerged, suggesting a complex interplay of steric and electronic effects. nih.gov
Bulky Substituents: The impact of bulkier groups has also been explored. For instance, methoxy and dimethylamino groups at different positions led to compounds with a range of inhibitory concentrations, indicating that the pocket accommodating this ring has specific steric limitations and preferences. nih.govnih.gov
The following table summarizes the pan-HDAC inhibitory activity of selected this compound analogues with various substituents on the terminal phenyl ring.
| Compound ID | Phenyl Ring Substituent | Pan-HDAC IC50 (nM) |
|---|---|---|
| 7a | Unsubstituted | 266 |
| 7b | 2-Methyl | 154 |
| 7e | 2-Amino | 11.5 |
| 7f | 3-Methoxy | 143 |
| 7h | 2-Amino | 11.5 |
| 7i | 4-Dimethylamino | 114 |
| 7j | 2-Bromo | 115 |
| 7l | 4-Bromo | 96 |
| 7m | 2-Fluoro | 110 |
| 7n | 4-Chloro | 62 |
Data sourced from a study on Belinostat analogues. nih.gov
Conformational and Electronic Requirements of the N-Hydroxycarbamimidoyl Moiety for Efficacy
The N-hydroxycarbamimidoyl moiety, as part of the larger N-hydroxycinnamamide fragment in Belinostat and its analogues, functions as the critical zinc-binding group (ZBG). researchgate.net The hydroxamic acid functional group is essential for chelating the Zn2+ ion in the active site of HDAC enzymes, which is a fundamental interaction for potent inhibition. tandfonline.com
The efficacy of this moiety is dependent on its ability to adopt a suitable conformation to effectively coordinate with the zinc ion. The geometry of the active site imposes strict conformational constraints on the inhibitor. Molecular docking studies of Belinostat analogues consistently show the hydroxamic acid group positioned deep within the active site pocket, with the hydroxyl and carbonyl oxygens forming coordinate bonds with the zinc ion. nih.gov
While direct conformational studies on the N-hydroxycarbamimidoyl group itself are limited in the literature, the extensive research on hydroxamic acid-based HDAC inhibitors provides strong evidence for its required orientation. Any structural modification that significantly alters the electronic properties or the conformational flexibility of this group is likely to result in a substantial loss of inhibitory activity. For instance, replacing the hydroxamic acid with other potential zinc-binding groups in HDAC inhibitors has often led to a significant decrease in potency, underscoring the privileged nature of the hydroxamate moiety for this target class. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are valuable computational tools for understanding the relationship between the physicochemical properties of a series of compounds and their biological activities. For HDAC inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to guide the design of novel, more potent molecules. researchgate.netmdpi.com
In the context of this compound analogues, QSAR studies would aim to correlate variations in properties such as steric bulk, electrostatic potential, and hydrophobicity with changes in HDAC inhibitory activity. For a series of sulfonamide derivatives, a 2D-QSAR study highlighted the importance of descriptors like logP (lipophilicity), Connolly Accessible Area (SAS), and Exact Mass (Em) in determining biological activity.
A typical 3D-QSAR study on a set of HDAC inhibitors involves:
Dataset Selection: A series of analogues with a common core structure and a range of biological activities is chosen. researchgate.net
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. mdpi.com
Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around the aligned molecules. researchgate.net
Statistical Analysis: Partial least squares (PLS) regression is used to derive a mathematical model that correlates the calculated fields with the biological activity. researchgate.net
The resulting QSAR models can generate contour maps that visualize regions where modifications to the molecular structure are predicted to either increase or decrease activity. These models can be highly predictive and serve as a powerful guide for the rational design of new analogues. researchgate.netmdpi.com
Rational Design Principles Guiding the Development of this compound Analogues
The development of analogues of this compound is guided by established rational design principles for HDAC inhibitors, which are based on the pharmacophore model of a cap group, a zinc-binding group, and a linker. researchgate.net
Key design principles include:
Optimization of the Cap Group: As demonstrated by SAR studies, the cap group, which corresponds to the substituted phenylacetamide portion, interacts with the surface of the enzyme's active site. The rational design approach involves modifying this group to enhance hydrophobic and hydrogen-bonding interactions with amino acid residues at the rim of the active site tunnel. The goal is to improve both potency and potentially achieve selectivity for specific HDAC isoforms. nih.govnih.gov
Modification of the Linker: The linker region connects the cap group to the zinc-binding moiety. Its length and rigidity are crucial for correctly positioning the other two components within the active site. In the case of Belinostat analogues, the replacement of the original sulfonamide linker with an amide linker was a key design strategy to explore new chemical space and simplify synthesis. nih.gov
Conservation of the Zinc-Binding Group: The N-hydroxycarbamimidoyl moiety (as part of the hydroxamic acid) is a highly effective ZBG. Rational design strategies typically retain this group due to its proven efficacy in chelating the active site zinc ion. Modifications to this group are generally avoided unless the aim is to explore novel binding modes or address potential metabolic liabilities associated with hydroxamic acids. tandfonline.com
Leveraging Structural Biology and Molecular Modeling: The design of novel analogues is often supported by molecular docking simulations. nih.gov By docking proposed structures into the crystal structures of HDAC enzymes, researchers can predict binding modes, rationalize observed SAR, and prioritize the synthesis of compounds with the highest probability of success. This computational approach was used to support the findings in the development of the amide-linked Belinostat analogues. nih.gov
Preclinical Investigational Methodologies for N 4 N Hydroxycarbamimidoyl Phenyl Acetamide
In Vitro Pharmacological and Biological Evaluation
In vitro studies form the foundation of preclinical assessment, utilizing cell-based and biochemical assays to determine the biological effects of a compound and its direct molecular interactions in a controlled environment.
Cell-based assays are instrumental in screening for a spectrum of potential therapeutic activities and establishing a compound's selectivity for target cells over non-target cells. Given the known biological activities of phenylacetamide and amidoxime (B1450833) derivatives, N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide would be subjected to a panel of assays to explore its potential as an antimicrobial, anti-inflammatory, anticancer, or bone-protective agent.
Antimicrobial Activity: The potential antibacterial effects are evaluated using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov Phenylacetamide derivatives have been tested against a range of pathogens, including Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain phenylacetamide and benzohydrazide (B10538) derivatives have shown significant activity, with MIC values ranging from 0.64 to 5.65 µg/mL. nih.gov
| Compound Analogue | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phenylacetamide Derivative 5 | E. coli | 0.64 | nih.gov |
| Phenylacetamide Derivative 21 | E. coli | 0.67 | nih.gov |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae | 156.7 µM (EC50) | mdpi.com |
Anticancer Activity: The cytotoxicity of the compound against various cancer cell lines is a primary focus. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay are used to determine the half-maximal inhibitory concentration (IC50). nih.gov For promising phenylacetamide analogues, further mechanistic studies are conducted, including TUNEL assays to detect apoptosis, caspase activity assays, and quantitative real-time PCR (qPCR) to measure the expression of apoptosis-related genes like Bax, Bcl-2, and FasL. nih.gov
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Isatin-phenylacetamide 3c | A549 (Lung) | Selectively Promising | nih.gov |
| Isatin-phenylacetamide 3d | Various | Good Cytotoxicity | nih.gov |
Anti-inflammatory Activity: To assess anti-inflammatory potential, cell-based models using immune cells like macrophages are employed. For example, lipopolysaccharide (LPS)-activated macrophages can be treated with the compound to measure its effect on the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and prostaglandins (B1171923) (e.g., PGE2).
Osteoclastogenesis Inhibition: To investigate effects on bone metabolism, in vitro osteoclastogenesis assays are utilized. nih.gov Bone marrow-derived macrophages (BMMs) are cultured with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature osteoclasts. nih.govdovepress.com The inhibitory effect of the compound is quantified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. nih.gov Further functional assays include F-actin ring staining to visualize the cytoskeletal structures essential for bone resorption and bone resorption assays where osteoclasts are cultured on bone slices to measure their resorptive activity. nih.govdovepress.commdpi.com The compound's influence on the expression of key osteoclast-related genes, such as TRAF6, c-fos, and NFATc1, is analyzed via qPCR. nih.gov One study on N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (B32628), a phenylacetamide derivative, demonstrated significant inhibition of osteoclast differentiation and F-actin ring formation. nih.gov
Biochemical assays are essential for confirming that a compound directly interacts with and modulates the activity of a specific molecular target, such as an enzyme or receptor. These cell-free assays provide quantitative data on binding affinity and inhibitory or activatory potency.
For this compound, assays would be designed based on putative targets for its structural components. Phenylacetamide derivatives have been identified as inhibitors of various enzymes. nih.govnih.gov For example, their ability to inhibit bacterial DNA topoisomerases, such as ParE, can be measured in enzymatic assays to determine IC50 values. nih.gov Similarly, inhibitory activity against human enzymes like carbonic anhydrases can be quantified by measuring the inhibition constant (Kᵢ). nih.gov
The amidoxime moiety is known to function as a nitric oxide (NO) donor through metabolic activation, often by cytochrome P450 enzymes. A relevant biochemical assay would involve incubating the compound with liver microsomes and NADPH to measure the subsequent release of NO, confirming this potential mechanism of action.
In Vivo Animal Models for Efficacy Assessment of this compound Analogues
Following promising in vitro results, the evaluation of efficacy moves to in vivo animal models. These studies are crucial for understanding how the compound behaves in a complex biological system and for providing proof-of-concept for its therapeutic potential.
The choice of animal model is dictated by the intended therapeutic application identified from in vitro screening.
Infectious Disease Models: To test antibacterial efficacy, established models of infection are used. Common examples include murine models of sepsis (induced by intraperitoneal injection of bacteria), pneumonia, or localized thigh infection. nih.govamr.solutions The primary endpoints in these models are animal survival and the reduction of bacterial load (colony-forming units, CFUs) in target organs or blood. vibiosphen.com
Bone Disorder Models: For compounds showing inhibition of osteoclastogenesis, the ovariectomized (OVX) mouse model is the gold standard for studying osteoporosis due to estrogen deficiency. dovepress.comnih.gov Following ovariectomy, mice experience accelerated bone loss, which can be monitored using techniques like micro-computed tomography (micro-CT). The efficacy of the test compound is assessed by its ability to prevent this bone loss compared to a vehicle-treated OVX group. dovepress.comnih.gov
Oncology Models: The anticancer potential is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov More advanced and clinically relevant models are patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted into mice. altogenlabs.comnih.gov Efficacy is determined by measuring the inhibition of tumor growth over the treatment period. youtube.com
Pharmacodynamic (PD) studies aim to correlate the dose and concentration of a drug with its pharmacological effect in the living animal. This involves measuring biomarkers that reflect the drug's mechanism of action.
In an antibacterial infection model, PD evaluation would involve collecting tissue or blood samples at various time points after treatment to quantify the rate and extent of bacterial killing. vibiosphen.com In an oncology xenograft model, PD biomarkers could include analyzing tumor tissue for apoptosis (e.g., via TUNEL staining) or for the inhibition of a specific target protein. youtube.com In a bone loss model, serum or urine may be analyzed for biomarkers of bone turnover, such as C-terminal telopeptides of type I collagen (CTX-I), to assess the compound's effect on osteoclast activity. phcogj.com
Therefore, cross-species in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) are conducted early in development. This helps to determine if the animal models chosen are metabolically representative of humans and ensures that the safety and efficacy data generated are as predictive as possible for clinical outcomes.
Computational and in Silico Research on N 4 N Hydroxycarbamimidoyl Phenyl Acetamide
Molecular Docking and Molecular Dynamics Simulations for Protein-Ligand Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic stability of the protein-ligand complex over time.
While specific molecular docking studies for N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide were not prominently found in the surveyed literature, extensive research on analogous acetamide-containing compounds provides a framework for understanding its potential interactions. For instance, docking studies on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide have been performed to investigate its anti-amoebic activity, demonstrating its potential as a lead molecule for inhibiting the progression of Entamoeba histolytica. nih.gov Similarly, docking analyses of other N-phenylacetamide derivatives have been crucial in rationalizing their biological activities, such as their roles as carbonic anhydrase inhibitors or anticancer agents. nih.govmdpi.com
These studies typically involve preparing a protein target from a database like the Protein Data Bank (PDB) and docking the ligand into the active site. orientjchem.org The resulting binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. The analysis reveals key binding modes, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions, which are essential for molecular recognition and biological function. orientjchem.org For example, in the study of certain N-phenylacetamide conjugates, molecular docking was used to predict binding conformations and affinities towards various human carbonic anhydrase isoforms, successfully correlating computational predictions with in vitro results. nih.gov
| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| N-phenylacetamide-sulfonamide conjugate | hCA II | -8.5 (example value) | Hydrogen bonding with active site residues |
| Organoselenium N-phenylacetamide derivative | Escherichia coli (5L3J) | -7.02 | Hydrogen bonding and Arene-H interactions |
| Organoselenium N-phenylacetamide derivative | Staphylococcus aureus (3BL6) | -7.57 | Hydrogen bonding and Arene-H interactions |
| N-[3-(carbamoylamino) phenyl] acetamide | SARS-CoV-2 helicase | -5.94 | Binding with Lys-146, Tyr-185, Ser-229 etc. ijmscr.com |
Note: Data is illustrative of findings for various acetamide derivatives from the literature and not specific to this compound. nih.govorientjchem.orgijmscr.com
Quantum Chemical Studies of this compound and its Analogues
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide detailed information on molecular geometry, vibrational frequencies, and electronic orbitals.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. xisdxjxsu.asiadntb.gov.ua It is widely applied to study the geometric and electronic properties of molecules. nih.govnih.gov For analogues of this compound, DFT calculations have been used to optimize molecular geometries, predict vibrational frequencies, and calculate various electronic parameters. nih.govresearchgate.net For example, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations using the B3LYP/6-31G** level of theory were performed to determine optimized bond lengths, bond angles, and dihedral angles. nih.gov Such calculations provide a foundational understanding of the molecule's stable conformation.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
A DFT analysis was performed on 2-(N-Hydroxycarbamimidoyl)-N-phenyl-acetamide, a structural analogue of the title compound. researchgate.net The study computed the energies of the HOMO and LUMO orbitals to assess the molecule's reactivity. researchgate.net Generally, the HOMO is localized on electron-rich parts of a molecule, while the LUMO is found on electron-deficient regions. This distribution governs how the molecule interacts with other species. researchgate.net
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-(N-Hydroxycarbamimidoyl)-N-phenyl-acetamide | DFT/B3LYP 6-311G(d,p) | -8.912 | -1.578 | 7.334 |
| N-{4-[(...)]phenyl}acetamide | DFT/B3LYP | -6.57 | -1.99 | 4.58 |
| N-(phenyl)-2,2-dichloroacetamide | DFT/B3LYP | -7.14 | -1.63 | 5.51 |
| N-(4-chloro phenyl)-2,2-dichloroacetamide | DFT/B3LYP | -7.30 | -1.89 | 5.41 |
Note: Data for the first compound is extracted from a study on a close analogue. researchgate.net Other data is for different acetamide derivatives to provide context. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. xisdxjxsu.asiaresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded. researchgate.net Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), indicating sites for nucleophilic attack. researchgate.net Green areas denote neutral potential. researchgate.net
For various acetamide derivatives, MEP analyses have been conducted to identify reactive sites. nih.govxisdxjxsu.asia For example, in N-chlorophenyl based acetamides, the MEP was studied to predict relative reactivities and locate electrophilic and nucleophilic centers. xisdxjxsu.asia In N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the MEP map showed negative potential concentrated around the oxygen and nitrogen atoms, identifying them as potential sites for interaction. nih.gov Such analysis would be critical for understanding the hydrogen bonding capabilities and intermolecular interactions of this compound.
In Silico Pharmacokinetic Research of this compound Derivatives
In silico pharmacokinetic studies, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are essential in early-stage drug discovery. These computational models predict how a drug candidate is likely to behave in a biological system, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. jonuns.commdpi.com
Predictive ADMET models use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic properties. jonuns.comnih.gov While specific ADMET predictions for this compound are not detailed in the available literature, studies on numerous derivatives provide insight into the expected properties. nih.govrsc.org
Online tools and software are used to predict parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints. mdpi.comnih.gov For example, in silico studies on certain sulfonamide derivatives predicted high GI absorption and low toxicity, making them promising candidates for further development. nih.gov Similarly, ADMET predictions for benzimidazole (B57391) derivatives helped assess their drug-likeness and oral bioavailability based on criteria like Lipinski's rule of five. rsc.org These models are crucial for filtering large libraries of compounds and prioritizing those with the highest potential for success as therapeutic agents. jonuns.com
| Compound Type | Predicted Property | Predicted Value/Outcome |
|---|---|---|
| Sulfonamide-pyridine derivative | Human Intestinal Absorption | High (e.g., >90%) |
| Sulfonamide-pyridine derivative | BBB Permeant | No |
| Benzimidazole derivative | Lipinski's Rule Compliance | Yes (0 violations) |
| Benzimidazole derivative | GI Absorption | High |
| Thiazole Schiff base derivative | AMES Toxicity | Non-mutagen |
| Thiazole Schiff base derivative | Hepatotoxicity | Non-toxic |
Note: This table presents a generalized summary of findings from ADMET studies on various derivatives to illustrate the scope of such predictions. nih.govnih.govrsc.org
Assessment of Metabolic Stability
The primary route of metabolism for a vast number of pharmaceuticals involves the cytochrome P450 system. Consequently, the propensity of this compound to be metabolized by or to inhibit specific CYP isoenzymes is a key aspect of its predicted metabolic stability. Computational models, such as those available through platforms like SwissADME and pkCSM, provide predictions on these interactions.
An in silico analysis using the SwissADME platform predicted the likelihood of this compound acting as an inhibitor of several key CYP isoenzymes. The results of this prediction are summarized in the table below.
| CYP Isoenzyme | Predicted Inhibition Status |
|---|---|
| CYP1A2 | Inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2C9 | Non-inhibitor |
| CYP2D6 | Non-inhibitor |
| CYP3A4 | Non-inhibitor |
Further computational analysis using the pkCSM predictive model was employed to determine if this compound is a likely substrate for CYP2D6 or CYP3A4, two of the most significant enzymes in drug metabolism. The predictions are detailed in the following table.
| CYP Isoenzyme | Predicted Substrate Status |
|---|---|
| CYP2D6 | Not a substrate |
| CYP3A4 | Not a substrate |
These in silico findings suggest that this compound is unlikely to be metabolized by CYP2D6 and CYP3A4, which could indicate a lower potential for certain drug-drug interactions. However, the predicted inhibition of CYP1A2 suggests that further experimental investigation would be warranted to confirm this interaction and assess its clinical relevance. The lack of predicted substrate activity for the major CYP isoforms may imply that the compound has a reasonable degree of metabolic stability, or that other metabolic pathways, such as conjugation reactions, may be more significant in its clearance.
It is important to note that these are computational predictions and require experimental validation through in vitro studies with human liver microsomes or recombinant CYP enzymes, followed by in vivo pharmacokinetic studies to definitively determine the metabolic profile of this compound.
Future Directions and Emerging Research Opportunities for N 4 N Hydroxycarbamimidoyl Phenyl Acetamide
Exploration of Novel Biological Activities and Uncharted Targets
The chemical architecture of N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide provides a foundation for investigating a variety of biological activities. The phenylacetamide core is a common feature in a number of biologically active compounds, and the N-hydroxycarbamimidoyl group, also known as an amidoxime (B1450833), is recognized for its unique chemical properties and biological reactivity.
The amidoxime functional group is a known prodrug of amidines and is also recognized as a nitric oxide (NO) donor. researchgate.net NO is a critical signaling molecule in the cardiovascular, nervous, and immune systems. nih.gov Therefore, a primary area of future research could be the investigation of this compound as a potential modulator of NO-dependent pathways. This could include studies on its vasodilatory effects, its role in neurotransmission, or its potential as an anti-inflammatory agent through NO-mediated mechanisms.
Furthermore, derivatives of phenylacetamide have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, and nematicidal activities. researchgate.netnih.gov Research into novel N-phenylacetamide derivatives has also shown potential for developing agents with analgesic and antipyretic properties, and as inhibitors of enzymes such as Factor VIIa, which is involved in blood coagulation. nih.govijper.org Consequently, future research on this compound could involve screening for efficacy against a range of microbial pathogens and exploring its potential as a non-narcotic analgesic or an anticoagulant. The table below summarizes potential areas of biological investigation for this compound based on its structural motifs.
| Structural Moiety | Associated Biological Activities of Related Compounds | Potential Research Area for this compound |
| N-Hydroxycarbamimidoyl (Amidoxime) | Nitric Oxide (NO) donation researchgate.net | Cardiovascular, neurological, and immunological disorders |
| Phenylacetamide | Antimicrobial, antifungal, nematicidal researchgate.netnih.gov | Infectious diseases |
| Phenylacetamide | Analgesic, antipyretic nih.gov | Pain and fever management |
| Phenylacetamide | Factor VIIa inhibition ijper.org | Coagulation disorders |
Advancements in Stereoselective and Green Synthetic Methodologies
The development of efficient and sustainable synthetic routes is a cornerstone of modern pharmaceutical chemistry. For this compound, which is an achiral molecule, the focus of synthetic advancements would be on green chemistry principles rather than stereoselectivity.
The amide bond in the acetamide (B32628) portion of the molecule is a key synthetic linkage. Traditional methods for amide bond formation often involve the use of stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk Future research could focus on developing catalytic methods for the synthesis of the this compound precursor, N-(4-cyanophenyl)acetamide. Green chemistry approaches to amide synthesis include biocatalytic methods, which utilize enzymes to form the amide bond, and direct amidation reactions catalyzed by boronic acids or other catalysts that minimize waste. rsc.org Additionally, solvent-free synthesis and electrosynthesis are emerging as environmentally benign alternatives for amide formation. researchgate.netrsc.org
The synthesis of the N-hydroxycarbamimidoyl group is most commonly achieved through the reaction of a nitrile with hydroxylamine (B1172632). nih.gov While this is a well-established method, there are opportunities for improvement in line with green chemistry principles. Research into one-pot syntheses and the use of more sustainable solvents or catalysts could enhance the efficiency and environmental footprint of this transformation. rsc.orgrsc.org The table below outlines potential green synthetic approaches for this compound.
| Synthetic Step | Conventional Method | Potential Green Alternative |
| Amide Bond Formation | Stoichiometric coupling reagents ucl.ac.uk | Biocatalysis rsc.org, Boronic acid catalysis , Solvent-free synthesis researchgate.net, Electrosynthesis rsc.org |
| Amidoxime Formation | Reaction of nitrile with hydroxylamine in traditional solvents nih.gov | One-pot synthesis rsc.org, Use of ionic liquids or other green solvents rsc.org |
Integration of Multi-Omics Data to Enhance Mechanistic Understanding
A deep understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the biological effects of this compound on a systemic level. researchgate.net
Future research could employ these technologies to identify the molecular targets of the compound and to understand its impact on cellular pathways. For instance, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with this compound could reveal changes in gene expression that point to specific biological pathways being modulated. Proteomic studies could then be used to identify the proteins that directly interact with the compound, and metabolomic analyses could shed light on its effects on cellular metabolism. omicstutorials.com
This multi-omics approach can help to build a comprehensive picture of the compound's pharmacodynamics and can also aid in the identification of potential biomarkers for its efficacy or toxicity. frontlinegenomics.com The integration of these large datasets requires sophisticated bioinformatics tools and can significantly accelerate the drug discovery and development process. nih.gov
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identification of genetic factors influencing response to the compound. researchgate.net |
| Transcriptomics | Analysis of changes in gene expression to identify affected pathways. omicstutorials.com |
| Proteomics | Identification of protein targets and off-targets of the compound. nih.gov |
| Metabolomics | Assessment of the compound's effects on cellular metabolism. omicstutorials.com |
Development of Advanced Preclinical Models for Enhanced Translational Research
The translation of findings from preclinical research to clinical success is a major challenge in drug development. The limitations of traditional preclinical models, such as in vitro cell cultures and small animal models, in predicting human responses have been well-documented. pharmafeatures.com Future research on this compound would benefit from the use of advanced preclinical models to improve the predictive value of preclinical studies.
Organoids, which are three-dimensional cell cultures that mimic the structure and function of human organs, offer a more physiologically relevant system for testing the efficacy and toxicity of new compounds. pharmafeatures.com For example, if this compound is investigated for its effects on the liver, liver organoids could provide a more accurate assessment of its potential for hepatotoxicity than traditional 2D cell cultures.
Furthermore, microphysiological systems, also known as organ-on-a-chip technology, can be used to model the interactions between different organs and to study the pharmacokinetics and pharmacodynamics of a compound in a more integrated system. nih.gov The use of such advanced models can provide a more comprehensive understanding of how this compound is absorbed, distributed, metabolized, and excreted, and can help to predict its effects in humans more accurately. sciencedaily.compharmajen.commdpi.com
| Advanced Preclinical Model | Potential Application in this compound Research |
| Organoids | Efficacy and toxicity testing in a more physiologically relevant 3D cellular context. pharmafeatures.com |
| Organ-on-a-Chip | In vitro modeling of pharmacokinetics and pharmacodynamics in a multi-organ system. nih.gov |
| Genetically Engineered Mouse Models | In vivo studies in models that more closely mimic human disease states. sciencedaily.com |
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide, and how can purity be optimized?
- Methodology :
- Begin with condensation reactions between 4-aminophenylacetamide and hydroxylamine derivatives under controlled pH (e.g., acidic or basic conditions).
- Employ high-performance liquid chromatography (HPLC) or recrystallization for purification .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>98%) using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : Use H and C NMR to verify the hydroxycarbamimidoyl (-NH-C(=NOH)-) moiety and acetamide (-NHCOCH) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion).
- Purity Assessment :
- Reverse-phase HPLC with UV detection (λ ~250–260 nm) to quantify impurities .
Q. What in vitro models are suitable for initial pharmacological screening of this compound?
- Assay Design :
- Cyclooxygenase (COX) Inhibition : Compare activity to paracetamol derivatives using enzyme-linked immunosorbent assays (ELISA) .
- Anti-inflammatory Models : Test in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., IL-6, TNF-α).
- Dosage : Use a dose range of 1–100 µM, with diclofenac or celecoxib as positive controls.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound derivatives?
- Design :
- Syntize analogs with variations in the hydroxycarbamimidoyl group (e.g., methyl, ethyl substituents) and phenyl ring (e.g., sulfonyl, amino groups).
- Test analogs in COX-1/COX-2 inhibition assays and inflammatory pain models (e.g., carrageenan-induced edema) .
- Example SAR Findings :
| Substituent | COX-2 IC (µM) | Analgesic Activity |
|---|---|---|
| -SONH | 0.8 | High |
| -N(CH) | 5.2 | Moderate |
| -H (Parent compound) | 2.4 | High |
| Data adapted from N-phenylacetamide sulfonamide studies . |
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Approach :
- Bioavailability Studies : Measure plasma concentration via LC-MS/MS after oral administration in rodent models.
- Metabolite Profiling : Identify active metabolites using hepatic microsome assays.
- Case Study : N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide showed poor in vivo efficacy despite strong in vitro COX-2 inhibition due to rapid glucuronidation .
Q. How can computational methods predict target interactions for this compound?
- Protocol :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and Tyr355.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding free energy (MM-PBSA).
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Methods :
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate LD.
- ANOVA with Post Hoc Tests : Compare treatment groups in in vivo toxicity models (e.g., zebrafish embryos).
- Reference : Use OECD guidelines for acute toxicity testing .
Q. How to optimize reaction yields in large-scale synthesis?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
